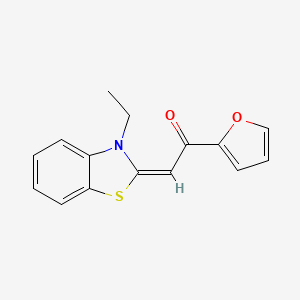
2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone, also known as EBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBF is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 192-193°C.
Mecanismo De Acción
The mechanism of action of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone is not fully understood, but it is believed to act as a metal ion chelator due to the presence of the benzothiazole and furan rings in its structure. 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has been shown to selectively bind to copper ions, which may play a role in its potential medicinal properties.
Biochemical and physiological effects:
2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has been shown to exhibit antioxidant and anti-inflammatory properties in vitro, which may be attributed to its ability to chelate metal ions. 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as a cancer therapeutic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone in lab experiments is its relatively simple synthesis method. However, the yield of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone obtained from these methods can vary, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone, including:
1. Further studies to elucidate the mechanism of action of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone and its potential as a therapeutic agent for various diseases.
2. Development of new synthetic methods for 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone with higher yields and improved purity.
3. Investigation of the potential of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone as a catalyst in organic reactions.
4. Incorporation of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone into novel materials with enhanced properties.
Métodos De Síntesis
2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with ethyl acetoacetate and furfural in the presence of a base. Another method involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate and 2-furaldehyde in the presence of a catalyst. The yield of 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone obtained from these methods ranges from 50-80%.
Aplicaciones Científicas De Investigación
2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has been extensively studied for its potential applications in various fields, including optoelectronics, materials science, and medicinal chemistry. In optoelectronics, 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has been used as a fluorescent probe for the detection of metal ions. In materials science, 2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1-(2-furyl)ethanone has been incorporated into polymers to enhance their thermal stability and mechanical properties.
Propiedades
IUPAC Name |
(2E)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)-1-(furan-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-2-16-11-6-3-4-8-14(11)19-15(16)10-12(17)13-7-5-9-18-13/h3-10H,2H2,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHNGOUUJHVMAA-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C/C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-methylphenyl)-N'-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B5312081.png)
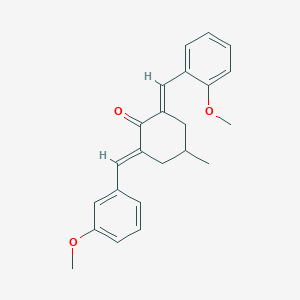
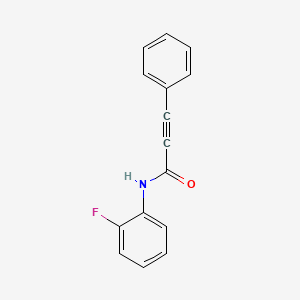
![1'-(2-chloro-4-fluorobenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5312098.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(benzyloxy)-3-chloro-5-methoxyphenyl]acrylonitrile](/img/structure/B5312103.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(2-pyridinyl)-5-pyrimidinyl]methyl}-3-piperidinol](/img/structure/B5312112.png)
![2-(2-methylphenyl)-N-[1-(tetrahydro-2-furanyl)ethyl]acetamide](/img/structure/B5312126.png)
![N-(3-methylphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5312129.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5312130.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5312148.png)
![5-{3-chloro-4-[3-(2,5-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5312150.png)
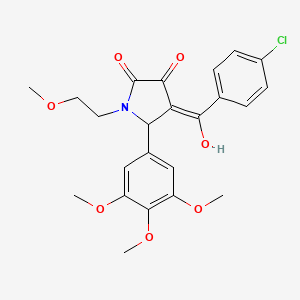
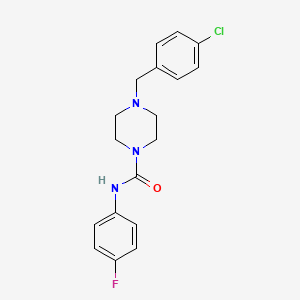
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)ethanesulfonamide](/img/structure/B5312174.png)